molecular formula C22H10Cl4N2OS B3016043 3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile CAS No. 338978-45-3

3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile

Cat. No.: B3016043
CAS No.: 338978-45-3
M. Wt: 492.2
InChI Key: GBNSWOMDETXVFM-NTUHNPAUSA-N
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Description

3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile is a useful research compound. Its molecular formula is C22H10Cl4N2OS and its molecular weight is 492.2. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

One notable application of compounds related to 3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile is in anticancer research. A study by Matiichuk et al. (2022) synthesized derivatives of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile and evaluated their anticancer properties. They found that certain derivatives exhibited moderate anticancer activity, particularly against MDA-MB-468 and T-47D breast cancer cell lines (Matiichuk et al., 2022).

Synthesis and Structural Studies

Several studies have focused on the synthesis and structural analysis of compounds similar to this compound. For example, Vasyun’kina et al. (2005) reported the synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole Derivatives, which are structurally related to the compound (Vasyun’kina et al., 2005). Similarly, Pakholka et al. (2021) conducted research on the synthesis and structure of related thiazolyl acrylonitriles, demonstrating a methodology for introducing specific substituents and analyzing their structures (Pakholka et al., 2021).

Potential for Optical and Fluorescent Applications

Eltyshev et al. (2021) explored the optical properties of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core, similar to the compound . Their findings indicate potential applications in fluorescence and photophysics due to the wide range of fluorescent colors and intensities exhibited by these compounds (Eltyshev et al., 2021).

Fungicidal Activity

Shen De-long (2010) studied novel thiazolylacrylonitriles for their fungicidal activity. This research is relevant as it showcases the potential application of related compounds in agriculture or pharmaceuticals for controlling fungal growth (Shen De-long, 2010).

Exploring Potential as SARS-CoV-2 Agents

Recent research by Eno et al. (2022) on a derivative of 4-(2,4-dichlorophenyl)thiazol-5-yl explored its potential as a SARS-CoV-2 agent. This highlights the growing interest in using these compounds in virology and infectious disease research (Eno et al., 2022).

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10Cl4N2OS/c23-14-2-1-12(17(25)8-14)7-13(10-27)22-28-19(11-30-22)21-6-5-20(29-21)16-4-3-15(24)9-18(16)26/h1-9,11H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNSWOMDETXVFM-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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